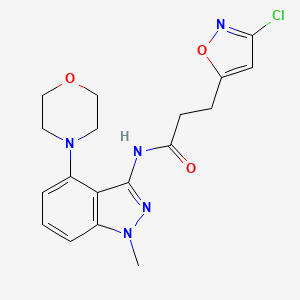
1-(3-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine is a synthetic molecule that has garnered interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. Although the specific compound is not directly mentioned in the available literature, insights can be drawn from closely related compounds and general principles of organic and medicinal chemistry.
Synthesis Analysis
Synthesis of compounds similar to 1-(3-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine involves condensation reactions, often facilitated by reagents like carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized using a related approach, indicating the versatility of piperazine as a scaffold for synthesizing complex molecules (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-(3-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine , can be elucidated through techniques such as X-ray diffraction. These compounds often crystallize in monoclinic systems, displaying specific crystallographic parameters that are essential for understanding their three-dimensional conformation and potential interaction mechanisms (Ninganayaka Mahesha et al., 2019).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of crystal structures of compounds related to 1-(3-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals insights into their molecular conformations and interactions. Understanding these structures can aid in the development of new materials with desired physical and chemical properties (Faizi, Ahmad, & Golenya, 2016).
Drug Design and Synthesis
Compounds structurally similar to 1-(3-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine have been synthesized and evaluated for various biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and assessed for its antibacterial and anthelmintic activities, indicating potential applications in drug development (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Molecular Interactions and Supramolecular Assembly
Research on closely related compounds, like 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, provides valuable information on molecular conformations and intermolecular interactions, which are crucial for understanding the principles of molecular assembly and the design of supramolecular structures (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).
Antimicrobial Activities
The synthesis and evaluation of new compounds with piperazine components, such as 1,2,4-triazole derivatives, have shown promising antimicrobial activities. This research contributes to the discovery of novel antimicrobial agents and enhances our understanding of structure-activity relationships in medicinal chemistry (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Neurotransmitter System Studies
Compounds like 1-(3-fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine can be structurally related to other piperazine derivatives used in the study of neurotransmitter systems, such as serotonin and dopamine receptors. These studies are essential for understanding brain function and developing treatments for neurological disorders (Plenevaux, Lemaire, Aerts, Lacan, Rubins, Melega, Brihaye, Degueldre, Fuchs, Salmon, Maquet, Laureys, Damhaut, Weissmann, Bars, Pujol, & Luxen, 2000).
Eigenschaften
IUPAC Name |
[4-(3-fluorobenzoyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-7-5-14(6-8-17)18(23)21-9-11-22(12-10-21)19(24)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOSTBBUKWVFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzoyl)-4-(4-methoxybenzoyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)
![2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide](/img/structure/B5558629.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5558642.png)

![2-[(4-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5558652.png)
![N-(3,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5558658.png)
![N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)
![3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)
![1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)
![4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)
![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)
![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)
![8-fluoro-N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5558732.png)